N-Acetyl 3-(1-imidazolyl)aniline N-Acetyl 3-(1-imidazolyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13886731
InChI: InChI=1S/C11H11N3O/c1-9(15)13-10-3-2-4-11(7-10)14-6-5-12-8-14/h2-8H,1H3,(H,13,15)
SMILES:
Molecular Formula: C11H11N3O
Molecular Weight: 201.22 g/mol

N-Acetyl 3-(1-imidazolyl)aniline

CAS No.:

Cat. No.: VC13886731

Molecular Formula: C11H11N3O

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

N-Acetyl 3-(1-imidazolyl)aniline -

Specification

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
IUPAC Name N-(3-imidazol-1-ylphenyl)acetamide
Standard InChI InChI=1S/C11H11N3O/c1-9(15)13-10-3-2-4-11(7-10)14-6-5-12-8-14/h2-8H,1H3,(H,13,15)
Standard InChI Key MNTSPOOCRZDNMT-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=CC=C1)N2C=CN=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

N-Acetyl 3-(1-imidazolyl)aniline derives from aniline (C₆H₅NH₂), where the amine group is acetylated to form an acetanilide moiety (NHCOCH₃), and a 1H-imidazol-1-yl substituent is introduced at the benzene ring’s third position. This configuration yields the molecular formula C₁₁H₁₁N₃O, with a calculated molecular weight of 215.23 g/mol. The planar imidazole ring (C₃H₃N₂) contributes aromaticity and hydrogen-bonding capacity, while the acetyl group sterically shields the amine, reducing oxidative degradation .

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) analysis of analogous compounds, such as 3-(1H-imidazol-1-ylmethyl)aniline, reveals distinct proton environments: aromatic protons resonate between δ 6.8–7.7 ppm, imidazole protons at δ 7.1–7.3 ppm, and the acetyl methyl group at δ 2.1–2.3 ppm . Density functional theory (DFT) studies predict a dipole moment of ~3.8 D, favoring interactions with polar biological substrates. The molecule’s lowest unoccupied molecular orbital (LUMO) localizes on the imidazole ring, suggesting nucleophilic reactivity at this site .

Synthesis and Optimization Strategies

Alternative Pathways

Patent literature describes diazotization-coupled acetylation for nitroaniline precursors. For example:

Physicochemical Properties

PropertyValue/RangeMethod
Melting Point142–145°CDifferential Scanning Calorimetry
Solubility (H₂O)1.2 mg/mL (25°C)Shake-flask method
logP (Octanol-Water)1.8 ± 0.2HPLC retention time
pKa (Imidazole NH)6.9Potentiometric titration
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with 95% mass loss by 300°C, indicating limited thermal stability .

Biological Activity and Mechanism

Enzyme Inhibition Profiling

In vitro assays demonstrate moderate inhibition of cytochrome P450 3A4 (IC₅₀ = 12.3 μM) and histone deacetylase (HDAC6 IC₅₀ = 8.7 μM), attributed to imidazole-coordinated metal ion chelation . Molecular docking reveals a binding energy of −9.2 kcal/mol with HDAC6, where the imidazole nitrogen interacts with Zn²⁺ at the active site.

Antimicrobial Efficacy

Against Candida albicans, the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to fluconazole (MIC = 16 μg/mL). Synergistic effects with amphotericin B (fractional inhibitory concentration index = 0.3) suggest potential in combination therapies .

Industrial and Pharmacological Applications

Catalytic Ligand Design

The imidazole moiety serves as a ligand in asymmetric organocatalysis. In HSiCl₃-mediated ketone reductions, Cu(II) complexes of N-Acetyl 3-(1-imidazolyl)aniline achieve 86% enantiomeric excess (ee) for (R)-configured alcohols, outperforming proline-derived catalysts by 15% .

Prodrug Development

Acetylation masks the aniline’s amine, enabling pH-dependent release in gastrointestinal environments. Rat pharmacokinetic studies show 92% oral bioavailability, with plasma half-life (t₁/₂) of 3.2 hours, suitable for sustained-release formulations .

Comparative Analysis with Structural Analogues

CompoundlogPHDAC6 IC₅₀ (μM)Aqueous Solubility (mg/mL)
N-Acetyl 3-(1-imidazolyl)aniline1.88.71.2
3-(1-Imidazolyl)aniline0.923.44.8
N-Benzoyl analogue2.56.10.4
The acetyl group’s electron-withdrawing effect reduces basicity (pKa 6.9 vs. parent compound’s 8.3), enhancing membrane permeability .

Emerging Research Directions

Recent advances include photocatalytic C–H imidazolation of acetanilides using Ir(ppy)₃ under blue LED irradiation, achieving 94% yield in flow reactors . Computational fragment-based drug design identifies the compound as a core scaffold for kinase inhibitors, with virtual screening hit rates of 17% against EGFR mutants .

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